molecular formula C27H18FN5O2 B3436788 1-AMINO-2-CYANO-3-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

1-AMINO-2-CYANO-3-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

Cat. No.: B3436788
M. Wt: 463.5 g/mol
InChI Key: WHWRYPVSODYZSN-UHFFFAOYSA-N
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Description

1-AMINO-2-CYANO-3-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups, including amino, cyano, and methoxy groups

Properties

IUPAC Name

1-amino-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18FN5O2/c1-34-24-12-16(10-11-23(24)35-15-17-6-2-3-7-20(17)28)25-18(13-29)26(31)33-22-9-5-4-8-21(22)32-27(33)19(25)14-30/h2-12H,15,31H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWRYPVSODYZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)OCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AMINO-2-CYANO-3-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-4-cyanofurazan with malononitrile and ethyl cyanoacetate in the presence of bases . This reaction forms polyfunctional enaminonitriles, which are precursors in the synthesis of the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-AMINO-2-CYANO-3-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-AMINO-2-CYANO-3-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-AMINO-2-CYANO-3-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-AMINO-2-CYANO-3-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential biological activities. Its structure allows for diverse chemical reactions, making it a valuable compound in various research fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-AMINO-2-CYANO-3-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
1-AMINO-2-CYANO-3-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

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